molecular formula C17H21N3O5S B2562077 1-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide CAS No. 1021224-75-8

1-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide

Cat. No.: B2562077
CAS No.: 1021224-75-8
M. Wt: 379.43
InChI Key: WNSYYUGKQIWPJX-UHFFFAOYSA-N
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Description

1-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a sulfonyl group, and an isoxazole moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the Isoxazole Moiety: The isoxazole ring can be synthesized separately and then attached to the piperidine ring through a coupling reaction.

    Final Assembly: The final compound is assembled by linking the methoxyphenyl group to the sulfonyl group and attaching the isoxazole moiety to the piperidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the isoxazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-2-carboxamide: Similar structure but with a different position of the carboxamide group.

    1-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-4-yl)piperidine-3-carboxamide: Similar structure but with a different position of the isoxazole moiety.

Uniqueness

1-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide is unique due to its specific combination of functional groups and their positions, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S/c1-12-10-16(25-19-12)18-17(21)13-4-3-9-20(11-13)26(22,23)15-7-5-14(24-2)6-8-15/h5-8,10,13H,3-4,9,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSYYUGKQIWPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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